molecular formula C15H13N5O B12604210 N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide

Cat. No.: B12604210
M. Wt: 279.30 g/mol
InChI Key: ZJVAVDOJOZUTFJ-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline moiety with a pyrrole carboxamide group, linked through a hydrazinylidenemethyl bridge. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyrrole intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The pyrrole carboxamide group can be prepared via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

The final step involves the coupling of the quinoline and pyrrole intermediates through a hydrazinylidenemethyl bridge. This can be achieved by reacting the quinoline derivative with hydrazine hydrate, followed by condensation with the pyrrole carboxamide under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinylidenemethyl bridge to a hydrazine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. It can be used as a building block for the development of new materials with specific properties.

    Biology: The compound’s potential biological activity can be explored for its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new treatments for diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound’s chemical properties can be utilized in the development of new industrial processes or products, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular targets and pathways involved would require further experimental validation and computational analysis to elucidate.

Comparison with Similar Compounds

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and may exhibit similar chemical reactivity and biological activity.

    Pyrrole carboxamides:

    Hydrazine derivatives: These compounds contain the hydrazine group and may undergo similar chemical reactions.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-6-8-20(9-12)13-5-1-3-11-4-2-7-17-14(11)13/h1-10H,16H2,(H,18,19,21)

InChI Key

ZJVAVDOJOZUTFJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)N3C=CC(=C3)C(=O)N/C=N/N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)N3C=CC(=C3)C(=O)NC=NN)N=CC=C2

Origin of Product

United States

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